

An In-depth Technical Guide to 2-(3-Fluorophenoxy)acetonitrile

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Compound of Interest

Compound Name: 3-Fluorophenoxyacetonitrile

Cat. No.: B152428

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This guide provides a comprehensive overview of 2-(3-fluorophenoxy)acetonitrile, including its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and a proposed workflow for the evaluation of its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and IUPAC Name

The chemical structure of the molecule of interest is characterized by a 3-fluorophenoxy group attached to an acetonitrile moiety.

Chemical Structure:

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IUPAC Name: 2-(3-fluorophenoxy)acetonitrile

Synonyms: **3-Fluorophenoxyacetonitrile**

Physicochemical Properties

Quantitative data for 2-(3-fluorophenoxy)acetonitrile is not extensively available in public literature. The following table summarizes key computed and experimental properties for this compound and structurally related analogs to provide an estimated profile.

Property	Value	Source/Notes
Molecular Formula	C ₈ H ₆ FNO	-
Molecular Weight	151.14 g/mol	-
Appearance	Predicted: Colorless to pale yellow liquid or solid	Based on similar compounds
Boiling Point	Not available	For the related 2-(3-chloro-4-fluorophenyl)acetonitrile: 130-134 °C at 7 Torr[1]
Density	Not available	For the related 2-(3-chloro-4-fluorophenyl)acetonitrile: 1.286 g/cm ³ (Predicted)[1]
Solubility	Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.	General chemical knowledge
SMILES	FC1=CC=CC(OCC#N)=C1	-
InChI Key	Predicted from structure	-

Experimental Protocols

A plausible and widely used method for the synthesis of 2-(3-fluorophenoxy)acetonitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3-fluorophenol is deprotonated to form the corresponding phenoxide, which then reacts with an α -haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.[2][3]

Representative Synthesis Protocol: Williamson Ether Synthesis

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

- 3-Fluorophenol
- Chloroacetonitrile (or Bromoacetonitrile)
- Potassium Carbonate (K_2CO_3), anhydrous
- Acetone (or Dimethylformamide, DMF), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Deionized water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

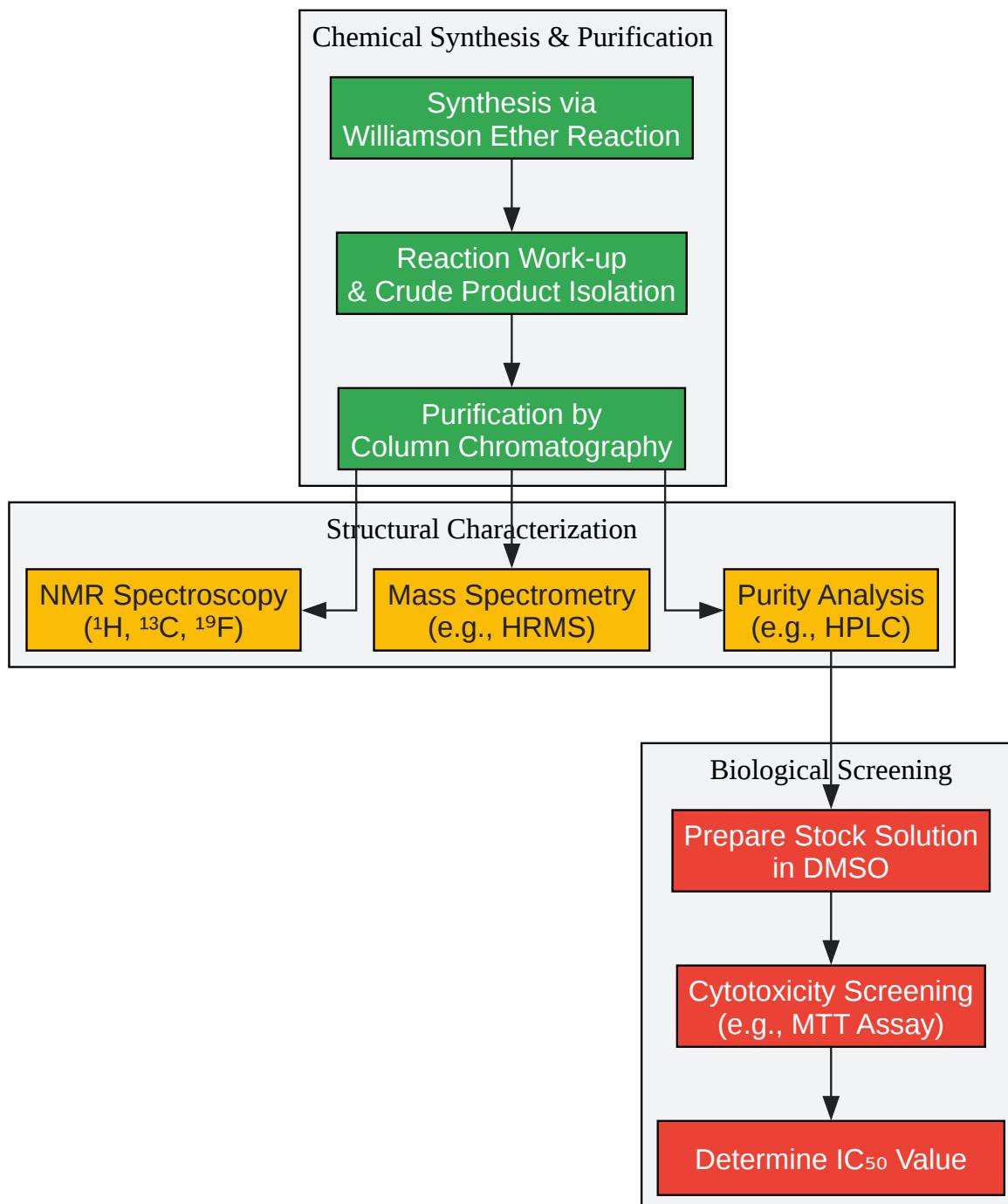
- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (or DMF) to create a stirrable suspension.
- Addition of Alkylating Agent: While stirring, add chloroacetonitrile (1.1 eq.) to the mixture.
- Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 70-110°C may be more appropriate) and maintain for 4-16 hours.^[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Filter off the solid potassium carbonate and wash the solid with a small amount of acetone or ethyl acetate.
 - Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
 - Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
 - Wash the organic layer sequentially with deionized water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure 2-(3-fluorophenoxy)acetonitrile.

Potential Biological Activity and Screening Workflow

While the specific biological activity of 2-(3-fluorophenoxy)acetonitrile is not well-documented, related structures containing the phenoxyacetamide or amino-acetonitrile scaffold have shown

a range of biological activities, including antitubercular and anthelmintic properties.[\[5\]](#)[\[6\]](#) Therefore, it is a candidate for screening in various biological assays.

A logical workflow for the synthesis and subsequent biological evaluation of a novel compound like 2-(3-fluorophenoxy)acetonitrile is depicted below. This workflow starts with the chemical synthesis and culminates in an initial assessment of cytotoxicity, a crucial first step in drug discovery.

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Caption: Workflow for Synthesis, Characterization, and Biological Screening.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.^[7]

Materials:

- Human cancer cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- 2-(3-Fluorophenoxy)acetonitrile stock solution in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of the 2-(3-fluorophenoxy)acetonitrile stock solution in culture medium. Remove the old medium from the cells and add 100 μ L of the diluted compound solutions to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add 10 μ L of the MTT solution to each well and incubate for an additional 4 hours.^[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.^[9]

- Solubilization: Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[8]
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration to determine the IC_{50} value (the concentration at which 50% of cell growth is inhibited).

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